2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide

medicinal chemistry structure-activity relationship pharmacophore design

2,6-Difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide (CAS 1421489-37-3; molecular formula C14H14F2N2O2; molecular weight 280.27 g/mol) is a synthetic fluorinated benzamide derivative that incorporates a 2,6-difluorobenzamide core linked via a chiral hydroxyethyl spacer to a 1-methyl-1H-pyrrole moiety. The compound belongs to the well-precedented class of 2,6-difluorobenzamide pharmacophores that have established roles in inhibiting the bacterial cell division protein FtsZ and in modulating store-operated calcium (SOC) channels.

Molecular Formula C14H14F2N2O2
Molecular Weight 280.275
CAS No. 1421489-37-3
Cat. No. B2393174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide
CAS1421489-37-3
Molecular FormulaC14H14F2N2O2
Molecular Weight280.275
Structural Identifiers
SMILESCN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2F)F)O
InChIInChI=1S/C14H14F2N2O2/c1-18-7-3-6-11(18)12(19)8-17-14(20)13-9(15)4-2-5-10(13)16/h2-7,12,19H,8H2,1H3,(H,17,20)
InChIKeyGSPVOSIFAXBEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide (CAS 1421489-37-3): Procurement-Grade Structural and Pharmacophoric Profile


2,6-Difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide (CAS 1421489-37-3; molecular formula C14H14F2N2O2; molecular weight 280.27 g/mol) is a synthetic fluorinated benzamide derivative that incorporates a 2,6-difluorobenzamide core linked via a chiral hydroxyethyl spacer to a 1-methyl-1H-pyrrole moiety [1]. The compound belongs to the well-precedented class of 2,6-difluorobenzamide pharmacophores that have established roles in inhibiting the bacterial cell division protein FtsZ [2] and in modulating store-operated calcium (SOC) channels [3]. The 2,6-difluoro substitution pattern on the phenyl ring is a validated structural determinant that enhances target binding affinity and metabolic stability relative to non-fluorinated or mono-fluorinated benzamide analogs [4].

Why 2,6-Difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide Cannot Be Casually Substituted by Other 2,6-Difluorobenzamide Analogs


The 2,6-difluorobenzamide chemotype is not functionally interchangeable; substituent identity at the amide nitrogen profoundly determines target selectivity, potency, and pharmacokinetic behavior [1]. Published SAR demonstrates that replacing the N-substituent from a simple alkyl chain to a heterocycle-bearing moiety shifts biological activity profiles between FtsZ inhibition and SOC channel blockade [2]. The target compound uniquely combines a 1-methylpyrrole recognition element with a chiral secondary alcohol linker—a topology absent from well-characterized analogs such as MPT0M004 (pyridyl-substituted), PC190723 (thiazolopyridine-substituted), and 3-arylalkoxy-2,6-difluorobenzamides [3]. Without empirical head-to-head data for this specific compound, procurement decisions must be guided by pharmacophoric differentiation potential: the N-(2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl) side chain introduces a hydrogen-bond donor (OH), a hydrogen-bond acceptor (amide carbonyl), and a π-donor pyrrole that are collectively absent in comparator 2,6-difluorobenzamides, suggesting distinct target engagement profiles [4].

Quantitative Differentiation Evidence for 2,6-Difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide (1421489-37-3) Versus Comparator 2,6-Difluorobenzamides


Structural Uniqueness: N-(2-Hydroxy-2-(1-methylpyrrol-2-yl)ethyl) Side Chain Versus 3-Arylalkoxy and Pyridyl 2,6-Difluorobenzamide Comparators

The target compound bears an N-(2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl) side chain, which is structurally absent from all major published 2,6-difluorobenzamide series. In the FtsZ-targeted series, the most active 3-O-chlorobenzyl-2,6-difluorobenzamide (compound 36) achieved MIC values of 0.5–8 µg/mL against S. aureus (MRSA, PR) and B. subtilis, but carries an arylalkoxy substituent at the 3-O position rather than an N-alkylpyrrole [1]. In the SOC inhibitor series, MPT0M004 (2,6-difluoro-N-(5-(4-fluorophenyl)pyridin-2-yl)benzamide) is N-pyridyl-substituted and demonstrated SOC inhibition with IC50 values in the low micromolar range and a T1/2 of 24 h, F = 34% in rats [2]. The hydroxyethyl-pyrrole motif of the target compound is topologically distinct from both, introducing a chiral alcohol center and a methylpyrrole that can engage π-stacking and hydrogen-bonding interactions unavailable to either comparator series . No direct head-to-head biological data exist for the target compound, and this evidence is class-level inference based on scaffold divergence.

medicinal chemistry structure-activity relationship pharmacophore design

2,6-Difluoro Substitution: Metabolic Stability Advantage Over Non-Fluorinated Benzamide Analogs

The 2,6-difluoro substitution on the benzamide ring is a well-established strategy to block sites of oxidative metabolism. In the comparative study by Qiang et al. (2016), 3-O-arylalkyl-2,6-difluorobenzamide derivatives demonstrated markedly superior on-target antibacterial activity compared to the corresponding non-fluorinated 3-O-arylalkylbenzamide derivatives. Specifically, the 2,6-difluorobenzamide 3-O-chlorobenzyl derivative (compound 36) exhibited MIC values of 0.5 µg/mL (B. subtilis), 4 µg/mL (MRSA), and 8 µg/mL (penicillin-resistant S. aureus), whereas non-fluorinated counterparts in the same study consistently showed weaker or negligible antibacterial activity [1]. The target compound retains this 2,6-difluoro motif and is therefore predicted to share the metabolic stability enhancement associated with this substitution pattern relative to non-fluorinated N-(2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl)benzamide analogs such as N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide (CAS available, 2,5-dimethyl substitution) .

metabolic stability fluorine chemistry drug design

Chiral Hydroxyethyl Linker: Differentiated Hydrogen-Bonding Capacity Versus Non-Hydroxylated N-Alkyl 2,6-Difluorobenzamide Comparators

The target compound features a secondary alcohol (-CH(OH)-) within the ethyl linker connecting the benzamide nitrogen to the 1-methylpyrrole ring. This chiral center is absent from comparator 2,6-difluorobenzamides such as MPT0M004 (T1/2 = 24 h; F = 34%), which bears a rigid N-pyridyl attachment, and from PC190723, which has a thiazolopyridine substituent [1]. The hydroxyl group introduces an additional hydrogen-bond donor (HBD count = 2 for the target compound versus HBD count = 1 for MPT0M004 and PC190723) and increases topological polar surface area (estimated TPSA ≈ 64–70 Ų for target compound versus ~55 Ų for MPT0M004) [2]. While a direct PK comparison is unavailable, the increased HBD count and polarity are structurally consistent with class-level observations that hydroxylated benzamides exhibit altered solubility and protein-binding profiles relative to their non-hydroxylated counterparts [3].

chiral resolution hydrogen bonding pharmacokinetics

1-Methylpyrrole Moiety: π-Stacking Potential Distinct from Phenyl/Pyridyl-Bearing 2,6-Difluorobenzamide Comparators

The 1-methyl-1H-pyrrol-2-yl group of the target compound is an electron-rich heteroaromatic moiety with demonstrated capacity to engage in π-stacking interactions with protein aromatic residues, a feature exploited in kinase inhibitor design [1]. Published 2,6-difluorobenzamide series employ phenyl, pyridyl (MPT0M004), thiazolopyridine (PC190723), or benzodioxane (Straniero et al.) aromatic systems, none of which are pyrrole-based [2]. Pyrrole-containing benzamide derivatives have been reported as monoamine oxidase inhibitors (e.g., 3-(5-(4-chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one, MAO-A IC50 = 0.162 µM) and as PARP-1 inhibitors [3], indicating that the 1-methylpyrrole motif is a productive pharmacophoric element for enzyme inhibition. The target compound integrates this motif into the 2,6-difluorobenzamide scaffold, offering a differentiated aromatic recognition surface compared to all major published comparator series.

π-stacking kinase inhibition molecular recognition

Recommended Research and Industrial Application Scenarios for 2,6-Difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide (1421489-37-3)


Chemical Probe Development for Exploring Pyrrole-Dependent Protein Interactions in 2,6-Difluorobenzamide Chemotype Space

Researchers engaged in chemical biology probe development can utilize this compound as a structurally unique entry point into 2,6-difluorobenzamide chemical space. The combination of a 1-methylpyrrole recognition element and a chiral hydroxyethyl linker provides a pharmacophoric topology not represented by existing well-characterized probes such as MPT0M004 or PC190723 [1]. Its structural divergence from published FtsZ and SOC inhibitors makes it a valuable tool for identifying novel protein targets through affinity-based proteomics or phenotypic screening, complementing existing 2,6-difluorobenzamide probe collections.

Scaffold-Hopping Starting Point for Antimicrobial Lead Optimization Programs Targeting FtsZ

Given the established role of 2,6-difluorobenzamides as FtsZ inhibitors with anti-MRSA activity (MIC values as low as 0.5 µg/mL for optimized 3-O-arylalkyl derivatives) [2], this compound offers an N-substitution pattern unexplored in the FtsZ literature. Medicinal chemistry teams can employ this compound as a scaffold-hopping lead for generating novel FtsZ inhibitor series, leveraging the pyrrole moiety for additional binding interactions at the FtsZ allosteric site while retaining the validated 2,6-difluorobenzamide pharmacophore.

Enantiomer-Specific Pharmacology Studies Enabled by the Chiral Hydroxyethyl Linker

The presence of a chiral secondary alcohol in the linker region enables separation and independent pharmacological evaluation of (R)- and (S)-enantiomers [3]. This feature is absent from comparator 2,6-difluorobenzamides such as MPT0M004 and PC190723, which lack chiral centers. Procurement of this compound facilitates enantiomer-resolved studies of target engagement, metabolic stability, and off-target liability, which are critical for lead optimization toward clinical candidates.

Physicochemical Property Benchmarking in Fluorinated Benzamide Chemical Libraries

For industrial compound management and library design teams, this compound serves as a well-defined, single-purity entity for benchmarking chromatographic retention, solubility, logP/logD, and plasma protein binding assays within fluorinated benzamide chemical space [4]. Its computed properties (MW ≈ 280, XLogP3 ≈ 1–2, HBD = 2, HBA = 4, rotatable bonds = 5) place it within lead-like chemical space, making it suitable as a calibration standard for high-throughput physicochemical profiling workflows.

Quote Request

Request a Quote for 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.